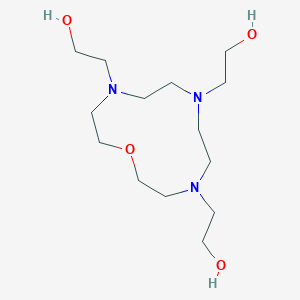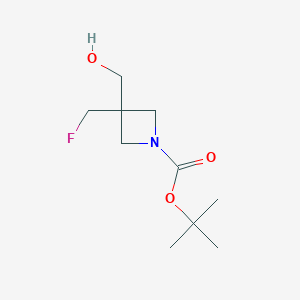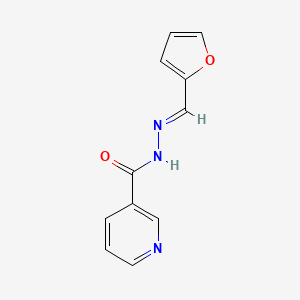![molecular formula C23H13BrClI2NO3 B11716885 N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromonaphthalene, chlorophenyl, and diiodobenzamide moieties, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the bromonaphthalene derivative, followed by the chlorophenyl intermediate. These intermediates are then coupled under specific reaction conditions to form the final compound.
-
Step 1: Synthesis of 1-bromonaphthalene-2-ol
Reagents: Naphthalene, bromine, and a suitable solvent (e.g., dichloromethane).
Conditions: The reaction is carried out under reflux conditions with continuous stirring.
-
Step 2: Synthesis of 4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenol
Reagents: 1-bromonaphthalene-2-ol, 3-chlorophenol, and a base (e.g., potassium carbonate).
Conditions: The reaction mixture is heated to promote the formation of the ether linkage.
-
Step 3: Coupling with 2-hydroxy-3,5-diiodobenzamide
Reagents: 4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenol, 2-hydroxy-3,5-diiodobenzamide, and a coupling agent (e.g., EDCI).
Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives.
Aplicaciones Científicas De Investigación
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent against specific fungal strains.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain fungal species by targeting key enzymes involved in their metabolic pathways . The compound’s bromonaphthalene and diiodobenzamide moieties play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Another compound with a bromonaphthalene moiety, known for its antifungal properties.
4-bromonaphthalen-1-amine: Used in the synthesis of various organic compounds with biological activity.
Uniqueness
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide stands out due to its unique combination of bromonaphthalene, chlorophenyl, and diiodobenzamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H13BrClI2NO3 |
|---|---|
Peso molecular |
720.5 g/mol |
Nombre IUPAC |
N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C23H13BrClI2NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-14(11-17(19)25)28-23(30)16-9-13(26)10-18(27)22(16)29/h1-11,29H,(H,28,30) |
Clave InChI |
QIGBHZZBZNYMMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)







![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)




